molecular formula C14H10BrNOS B1681495 2-(4-Bromobenzylsulfanyl)benzoxazole

2-(4-Bromobenzylsulfanyl)benzoxazole

Cat. No.: B1681495
M. Wt: 320.21 g/mol
InChI Key: JDVOIBFEFVKUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

2-((4-Bromobenzyl)thio)benzo[d]oxazole functions as a BMP4 agonist with an EC50 value of 74 nM . It activates canonical BMP signaling by stabilizing intracellular phosphorylated SMAD-1/5/9 proteins, which are critical mediators of BMP signaling . This compound does not affect other SMAD proteins such as p-SMAD-2, p-SMAD-3, or p-TAK1 . By bypassing noggin-induced inhibition of type I BMP receptors, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances BMP4 signaling and promotes embryonic stem cell differentiation .

Cellular Effects

2-((4-Bromobenzyl)thio)benzo[d]oxazole has profound effects on various cell types and cellular processes. It influences cell function by activating BMP signaling pathways, leading to increased phosphorylation of SMAD-1/5/9 proteins . This activation results in the upregulation of BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3), which are involved in cell differentiation and proliferation . Additionally, 2-((4-Bromobenzyl)thio)benzo[d]oxazole enhances embryonic stem cell differentiation, highlighting its potential in regenerative medicine .

Molecular Mechanism

The molecular mechanism of 2-((4-Bromobenzyl)thio)benzo[d]oxazole involves its binding interactions with BMP receptors and subsequent activation of the BMP signaling pathway. By stabilizing phosphorylated SMAD-1/5/9 proteins, this compound ensures the continuous activation of BMP signaling . This activation leads to the transcription of BMP target genes, which play essential roles in cell differentiation and tissue development . The compound’s ability to bypass noggin-induced inhibition further enhances its efficacy in activating BMP signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole have been observed to change over time. The compound is stable when stored at -20°C and maintains its potency in activating BMP signaling . Long-term studies have shown that continuous exposure to 2-((4-Bromobenzyl)thio)benzo[d]oxazole leads to sustained activation of BMP signaling pathways, resulting in prolonged effects on cellular function and differentiation

Dosage Effects in Animal Models

The effects of 2-((4-Bromobenzyl)thio)benzo[d]oxazole vary with different dosages in animal models. At lower doses, the compound effectively activates BMP signaling without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2-((4-Bromobenzyl)thio)benzo[d]oxazole is involved in metabolic pathways related to BMP signaling. It interacts with enzymes and cofactors that regulate the phosphorylation and dephosphorylation of SMAD proteins . The compound’s activation of BMP signaling influences metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

Within cells and tissues, 2-((4-Bromobenzyl)thio)benzo[d]oxazole is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its effects on BMP signaling . The compound’s distribution within tissues and its accumulation in target cells are critical factors in determining its efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-((4-Bromobenzyl)thio)benzo[d]oxazole plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to these subcellular regions ensures the efficient activation of BMP signaling and the subsequent transcription of BMP target genes . Understanding the mechanisms underlying the compound’s subcellular localization is essential for optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 4 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-bromobenzyl chloride with 2-mercaptobenzoxazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of SB 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of SB 4 with a purity of ≥99% .

Chemical Reactions Analysis

Types of Reactions

SB 4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SB 4 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study BMP4 signaling pathways.

    Biology: Facilitates the differentiation of embryonic stem cells and the study of developmental biology.

    Medicine: Potential therapeutic applications in regenerative medicine and tissue engineering.

    Industry: Used in the development of novel biomaterials and drug discovery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SB 4

SB 4 is unique due to its high selectivity and potency as a BMP4 agonist. It bypasses noggin-induced inhibition of BMP receptors, making it a valuable tool for studying BMP signaling pathways and their role in various biological processes .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVOIBFEFVKUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromobenzylsulfanyl)benzoxazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromobenzylsulfanyl)benzoxazole
Reactant of Route 3
Reactant of Route 3
2-(4-Bromobenzylsulfanyl)benzoxazole
Reactant of Route 4
Reactant of Route 4
2-(4-Bromobenzylsulfanyl)benzoxazole
Reactant of Route 5
Reactant of Route 5
2-(4-Bromobenzylsulfanyl)benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.